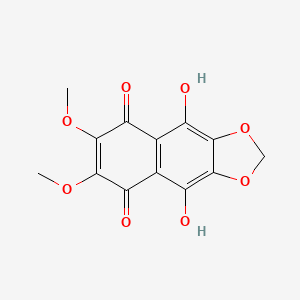
Monofluorofosfato de sodio
Descripción general
Descripción
Sodium monofluorophosphate (NaMFP) is an inorganic compound and an important fluoride-containing salt. It is used in many products and processes, including toothpaste, water fluoridation, and laboratory experiments. NaMFP has a wide range of applications in scientific research, and is an important tool for understanding the biochemical and physiological effects of fluoride. In
Aplicaciones Científicas De Investigación
Odontología: Resistencia del esmalte a los ácidos
El monofluorofosfato de sodio (MFP) se utiliza ampliamente en dentífricos que contienen flúor debido a su efecto preventivo de las caries. Es más bioseguro que el fluoruro de sodio (NaF) y puede penetrar profundamente en el esmalte, aumentando la resistencia a los ácidos. Se ha demostrado que las altas concentraciones de MFP, especialmente en forma de fosfato acidulado (AP-MFP), mejoran la resistencia del esmalte a los ácidos, convirtiéndolo en un componente significativo en la odontología preventiva {svg_1}.
Suplementos nutricionales: Fuente de flúor
El MFP sirve como fuente de flúor para fines nutricionales en suplementos alimenticios. Se considera seguro para este uso por las autoridades de seguridad alimentaria y contribuye al mantenimiento de la fortaleza ósea y a la prevención de las caries dentales cuando se añade a los suplementos alimenticios {svg_2}.
Control de calidad: Estándar de referencia
En las industrias farmacéutica y química, el MFP se utiliza como estándar de referencia de la Farmacopea de los Estados Unidos (USP). Esto garantiza la calidad y la consistencia de los productos que contienen flúor, ya que las propiedades del MFP están bien documentadas y estandarizadas para su uso en pruebas y análisis de calidad {svg_3}.
Mecanismo De Acción
Target of Action
Sodium monofluorophosphate (SMFP) primarily targets the tooth enamel , which is largely composed of a mineral called hydroxyapatite . The compound’s role is to protect the enamel from the bacteria that cause dental caries (cavities) .
Mode of Action
SMFP functions as a source of fluoride via a hydrolysis reaction . When SMFP comes into contact with the tooth enamel, it undergoes a hydrolysis reaction, resulting in the release of fluoride ions . These fluoride ions integrate into the tooth structure, forming a protective layer . This layer aids in the remineralization of dental decay and tooth enamel, penetrates tooth enamel to help restore weak areas, and prevents tooth decay from occurring in the first place .
Biochemical Pathways
The primary biochemical pathway affected by SMFP involves the remineralization of tooth enamel . The fluoride ions released from SMFP integrate into the hydroxyapatite crystals of the tooth enamel, forming a new, decay-resistant material called fluorapatite . This process helps to strengthen the tooth enamel and make it more resistant to acid attack from bacteria.
Pharmacokinetics
It is known that the compound is used in toothpaste and is therefore applied topically to the teeth . . The primary focus of SMFP use is its local effect on the teeth rather than systemic distribution and metabolism.
Result of Action
The result of SMFP’s action is the protection of tooth enamel from decay . By releasing fluoride ions that integrate into the tooth enamel, SMFP helps to remineralize dental decay and tooth enamel, restore weak areas, and prevent tooth decay . This leads to stronger, healthier teeth and a reduced risk of cavities.
Action Environment
The efficacy and stability of SMFP are influenced by various environmental factors. For instance, the presence of other ions in the oral environment can affect the efficiency of fluoride ion release and integration into the tooth enamel . Additionally, the pH of the oral environment can impact the hydrolysis reaction that releases fluoride ions from SMFP . Therefore, maintaining a clean oral environment and regular use of SMFP-containing toothpaste are crucial for maximizing the compound’s anticavity effects.
Análisis Bioquímico
Biochemical Properties
Sodium monofluorophosphate plays a crucial role in biochemical reactions, particularly in the remineralization of tooth enamel. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme alkaline phosphatase, which hydrolyzes sodium monofluorophosphate to release fluoride ions. These fluoride ions then interact with hydroxyapatite in tooth enamel, enhancing its resistance to acid dissolution. Additionally, sodium monofluorophosphate can interact with proteins in the saliva, forming a protective layer on the teeth that further aids in preventing dental caries .
Cellular Effects
Sodium monofluorophosphate has significant effects on various types of cells and cellular processes. In dental tissues, it promotes the remineralization of enamel by increasing the deposition of fluoride ions. This process influences cell function by enhancing the activity of ameloblasts, the cells responsible for enamel formation. Sodium monofluorophosphate also impacts cell signaling pathways, particularly those involved in the regulation of mineralization. It can modulate gene expression related to enamel matrix proteins, thereby influencing cellular metabolism and promoting the formation of a more robust enamel structure .
Molecular Mechanism
The molecular mechanism of sodium monofluorophosphate involves its hydrolysis by alkaline phosphatase to release fluoride ions. These ions then bind to hydroxyapatite crystals in the enamel, converting them to fluorapatite, which is more resistant to acid attack. Sodium monofluorophosphate also inhibits the activity of bacterial enzymes that produce acids, thereby reducing the overall acidogenic potential in the oral cavity. This dual action of enhancing enamel resistance and inhibiting bacterial activity makes sodium monofluorophosphate an effective agent in dental care .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium monofluorophosphate change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that sodium monofluorophosphate maintains its ability to release fluoride ions over extended periods, although the rate of release may diminish. In vitro studies have demonstrated that prolonged exposure to sodium monofluorophosphate can lead to sustained remineralization of enamel, while in vivo studies have indicated that its long-term use does not adversely affect cellular function .
Propiedades
| { "Design of the Synthesis Pathway": "Sodium monofluorophosphate can be synthesized by the reaction of sodium fluoride with phosphoric acid.", "Starting Materials": [ "Sodium fluoride", "Phosphoric acid" ], "Reaction": [ "Mix sodium fluoride with phosphoric acid in a reaction vessel", "Heat the mixture to 150-200°C", "Maintain the temperature for 2-4 hours", "Cool the mixture to room temperature", "Add water to the mixture to dissolve the product", "Filter the solution to obtain the solid sodium monofluorophosphate", "Wash the solid with water to remove impurities", "Dry the solid at 100°C to obtain the final product" ] } | |
Número CAS |
7631-97-2 |
Fórmula molecular |
FH2NaO3P |
Peso molecular |
122.976 g/mol |
Nombre IUPAC |
disodium;fluoro-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |
Clave InChI |
PRVAPUQJIWBZPW-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])F.[Na+].[Na+] |
SMILES canónico |
OP(=O)(O)F.[Na] |
Otros números CAS |
10163-15-2 7631-97-2 |
Descripción física |
White powder; [Pfaltz and Bauer MSDS] |
Pictogramas |
Irritant |
Números CAS relacionados |
15181-43-8 (Parent) |
Sinónimos |
ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

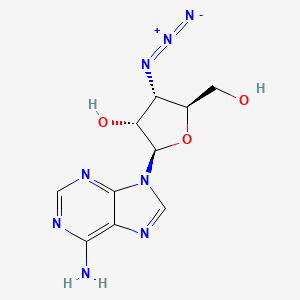

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)
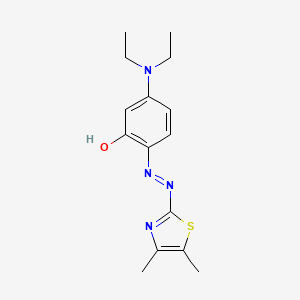
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
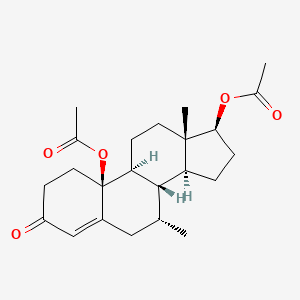
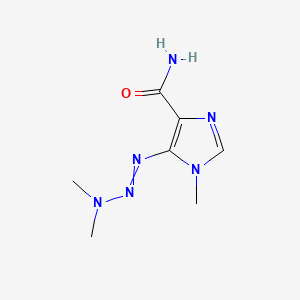
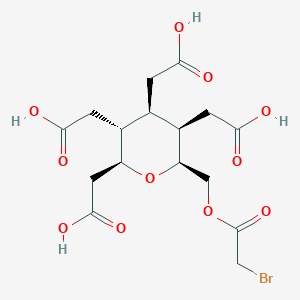
methanone hydrochloride(1:1)](/img/structure/B1209344.png)



